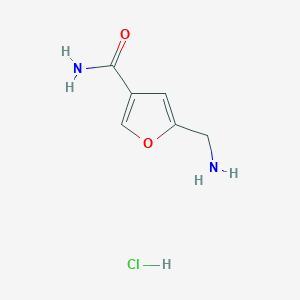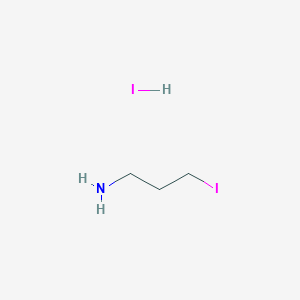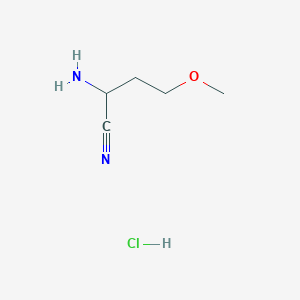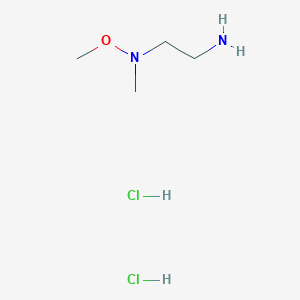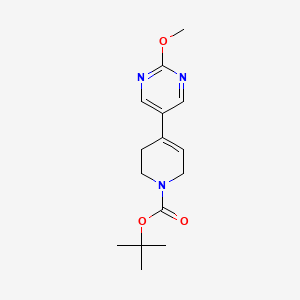![molecular formula C7H5BrClN3 B1379505 7-溴-3-(氯甲基)-[1,2,4]三唑并[4,3-a]吡啶 CAS No. 1019023-79-0](/img/structure/B1379505.png)
7-溴-3-(氯甲基)-[1,2,4]三唑并[4,3-a]吡啶
描述
7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 7th position and a chloromethyl group at the 3rd position on the triazolopyridine ring
科学研究应用
7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
作用机制
Target of Action
The primary target of 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Its molecular weight (23247 g/mol) suggests that it may have favorable pharmacokinetic properties, as small molecules often have good absorption and distribution characteristics
Result of Action
The inhibition of CDK2 by 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine leads to significant alterations in cell cycle progression and induces apoptosis within cells . This results in the inhibition of cell growth, particularly in cancer cells .
生化分析
Biochemical Properties
7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell cycle progression. Additionally, 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine interacts with various proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation. Furthermore, 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine affects gene expression by modulating transcription factors and other regulatory proteins. This modulation can result in altered cellular metabolism and changes in the expression of genes involved in cell survival and apoptosis.
Molecular Mechanism
At the molecular level, 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and chloromethyl groups facilitate its binding to the active sites of enzymes and proteins, leading to inhibition or activation of their functions . For instance, the compound’s interaction with CDKs involves binding to the ATP-binding site, preventing ATP from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition disrupts the phosphorylation of target proteins, ultimately affecting cell cycle progression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound results in significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired biochemical effects . At higher doses, the compound can induce toxic effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without significant toxicity. Beyond this range, the adverse effects become more pronounced, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of metabolites that can either retain or lose the compound’s biochemical activity. The effects on metabolic flux and metabolite levels depend on the specific pathways involved and the enzymes that mediate the compound’s metabolism.
Transport and Distribution
The transport and distribution of 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites.
Subcellular Localization
The subcellular localization of 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also translocate to the nucleus, where it affects nuclear processes such as gene expression and DNA replication. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These modifications can enhance or inhibit the compound’s activity, depending on the cellular context.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 7-bromo-[1,2,4]triazolo[4,3-a]pyridine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions: 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
相似化合物的比较
- 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- 7-Bromo-3-(methyl)-[1,2,4]triazolo[4,3-a]pyridine
Comparison: The combination of these functional groups allows for diverse chemical modifications and enhances its utility in various research fields .
属性
IUPAC Name |
7-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c8-5-1-2-12-6(3-5)10-11-7(12)4-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBCSMFANWOKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2CCl)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride](/img/structure/B1379425.png)
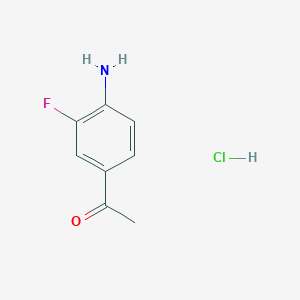




![2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol](/img/structure/B1379432.png)
